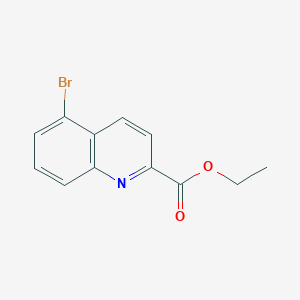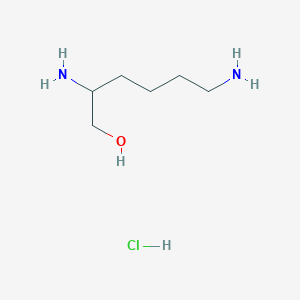
2,6-Diaminohexan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diaminohexan-1-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆Cl₂N₂O. It is a derivative of hexane, featuring two amino groups and one hydroxyl group, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diaminohexan-1-ol hydrochloride typically involves the reaction of hexane-1,6-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting hexane-1,6-diamine: with formaldehyde in the presence of a catalyst.
Adding hydrogen chloride: to the reaction mixture to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diaminohexan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted hexane derivatives, which can be further utilized in different chemical syntheses.
Wissenschaftliche Forschungsanwendungen
2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The compound can also act as a chelating agent, binding to metal ions and affecting their biological availability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diamine: A precursor in the synthesis of 2,6-Diaminohexan-1-ol hydrochloride.
2,6-Diaminohexanoic acid: Another derivative of hexane with similar functional groups.
1,6-Diaminohexane: A simpler compound with only amino groups.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H17ClN2O |
|---|---|
Molekulargewicht |
168.66 g/mol |
IUPAC-Name |
2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H |
InChI-Schlüssel |
QJZLNXBTYAJWNK-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


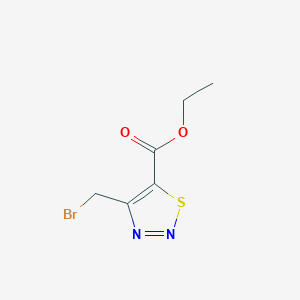
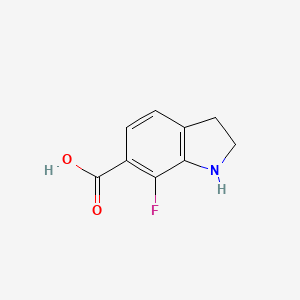
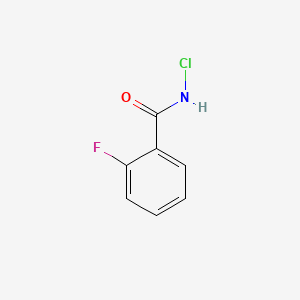
![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)
![6-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13661254.png)

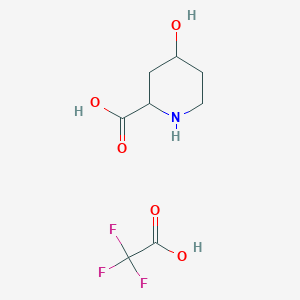

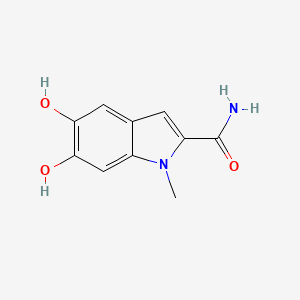
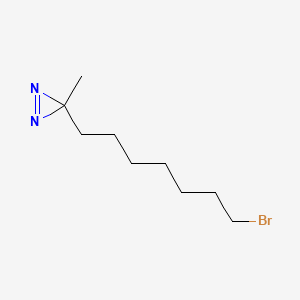
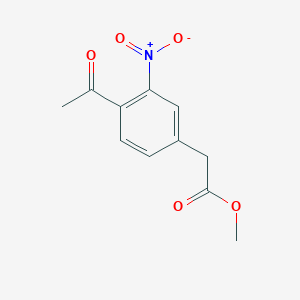
![6-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661310.png)

